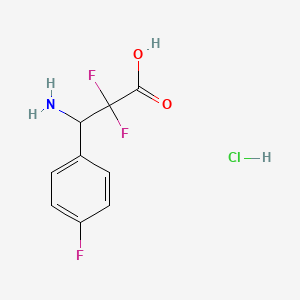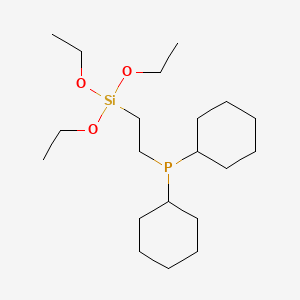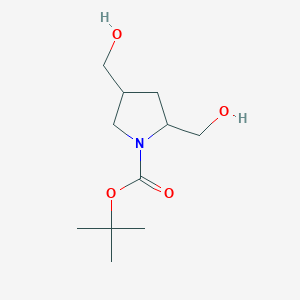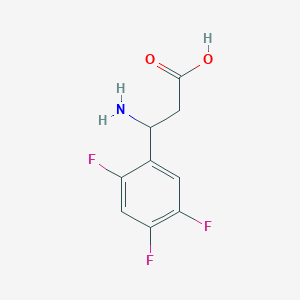
2-Bromo-5-(4-fluorophenyl)thiophene
Overview
Description
2-Bromo-5-(4-fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a bromo group at the second position and a fluorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene typically involves the following steps:
Bromination: The thiophene ring is brominated at the second position using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4).
Fluorination: The fluorophenyl group is introduced at the fifth position through a nucleophilic aromatic substitution reaction, where a fluorine source such as Selectfluor is used.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(4-fluorophenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed to convert the bromo group into a hydrogen atom, resulting in the formation of 2-hydroxy-5-(4-fluorophenyl)thiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Hydroxy Derivatives: Resulting from reduction reactions.
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-(4-fluorophenyl)thiophene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of materials with specific electronic and optical properties, making it valuable in the field of materials science.
Mechanism of Action
The mechanism by which 2-Bromo-5-(4-fluorophenyl)thiophene exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-(4-fluorophenyl)thiophene
2-Bromo-5-(3-fluorophenyl)thiophene
2-Iodo-5-(4-fluorophenyl)thiophene
Properties
IUPAC Name |
2-bromo-5-(4-fluorophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGIDPCBJSBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697085 | |
| Record name | 2-Bromo-5-(4-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073313-97-9 | |
| Record name | 2-Bromo-5-(4-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


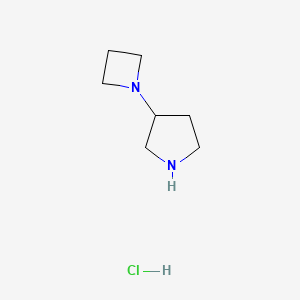
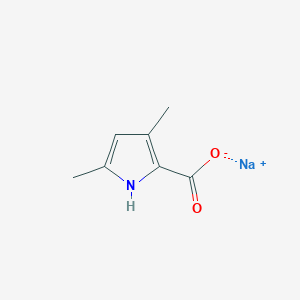
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)
![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)
![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)
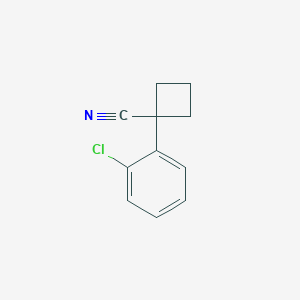
![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)
